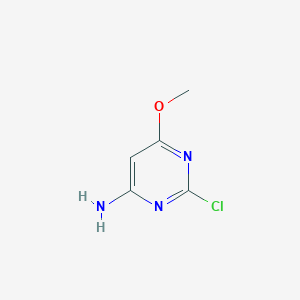
2-chloro-6-methoxy-4-Pyrimidinamine
Vue d'ensemble
Description
2-chloro-6-methoxy-4-Pyrimidinamine is a chemical compound with the molecular formula C5H6ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-Pyrimidinamine typically involves multiple steps. One common method includes the following steps:
Salifying Reaction:
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and controlled reaction conditions to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-methoxy-4-Pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Synthesis of Pharmaceuticals
2-Chloro-6-methoxy-4-pyrimidinamine is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of pyrimidine compounds have been synthesized to evaluate their efficacy against specific targets such as COX-2, an enzyme involved in inflammation. Recent studies have indicated that certain pyrimidine derivatives exhibit potent anti-inflammatory effects, comparable to established drugs like celecoxib .
1.2 Anti-Inflammatory Activity
Research has demonstrated that compounds derived from this compound can significantly inhibit COX-2 activity. In vitro studies reported IC50 values as low as 0.04 μmol, indicating strong potential for therapeutic use in inflammatory conditions . The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrimidine ring enhance the anti-inflammatory properties, making it a promising scaffold for drug development.
Agrochemical Applications
2.1 Herbicides and Pesticides
The compound has been explored for its potential applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to interact with biological systems makes it suitable for developing agents that can target specific pathways in plants or pests, thereby improving crop protection strategies.
Case Studies and Research Findings
Several studies illustrate the effectiveness of this compound and its derivatives:
Mécanisme D'action
The mechanism of action of 2-chloro-6-methoxy-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-4,6-dimethoxypyrimidine: Contains two methoxy groups instead of one.
2-Amino-4-chloro-6-methoxypyrimidine: A closely related compound with similar properties
Uniqueness
2-chloro-6-methoxy-4-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorine atom make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a compound of interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C5H6ClN3O |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
2-chloro-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3,(H2,7,8,9) |
Clé InChI |
IHSYQKUGUCAYMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













